N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide
Description
N,N-Dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide is a pyridine derivative characterized by a pyrrolidine-substituted pyridine core linked to a dimethylpropanamide group. Its dihydrochloride salt (CAS: 2108139-14-4 or 1858251-53-2) has a molecular formula of C₁₄H₂₃Cl₂N₃O and a molecular weight of 320.26 g/mol . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, with applications in developing bioactive molecules targeting neurological or metabolic pathways . Safety protocols emphasize protective measures (gloves, masks) due to its hazardous handling requirements .
Properties
IUPAC Name |
N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12/h3,5-6,12,15H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKQNOGNYETBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Halogen Exchange and Nucleophilic Acylation
A prominent method involves lithium-halogen exchange on a bromopyridine intermediate, followed by reaction with a pyrrolidine-containing electrophile. For example:
Step 1: Synthesis of N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propanamide (Intermediate III)
-
Reactants : 6-Bromo-2-aminopyridine reacts with 2,2-dimethylpropanoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
-
Conditions : 0–5°C, triethylamine as base, yielding Intermediate III in >85% purity.
Step 2: Organolithium Coupling
-
Reactants : Intermediate III treated with n-hexyllithium (2.5 M in hexane) at -70°C.
-
Electrophile : 1-Methylpyrrolidine-2-carboxamide (or protected analog) is introduced to form the C–C bond.
Mechanistic Insight :
The bromine atom in Intermediate III undergoes lithium-halogen exchange, generating a pyridyllithium species. This nucleophile attacks the electrophilic carbonyl carbon of the pyrrolidine carboxamide, forming the desired pyridine-pyrrolidine linkage.
Acid-Catalyzed Deprotection and Final Functionalization
Hydrolysis of Protecting Groups
Post-coupling, the pyrrolidine nitrogen often requires deprotection. For instance, hydrochloric acid (6 M) refluxed for 3 hours cleaves tert-butoxycarbonyl (Boc) groups, yielding the free amine.
Example Protocol :
Amidation to Install the N,N-Dimethyl Group
The propanamide side chain is introduced via Schotten-Baumann reaction :
-
Reactants : 3-(6-(Pyrrolidin-2-yl)pyridin-2-yl)propanoic acid reacts with dimethylamine in the presence of ethyl chloroformate.
-
Conditions : 0°C, pH 8–9 maintained by NaOH.
Alternative Routes: Reductive Amination and Catalytic Hydrogenation
Reductive Amination of Pyridine-Ketone Intermediates
A two-step approach involves:
-
Synthesis of 3-(6-Acetylpyridin-2-yl)propanamide :
-
Reductive Amination :
Advantages : Avoids organolithium reagents, suitable for large-scale production.
Limitations : Lower regioselectivity (20% undesired ortho-product).
Catalytic Hydrogenation of Pyridine to Piperidine
While less common, hydrogenation of the pyridine ring to piperidine (followed by functionalization) has been reported:
-
Substrate : 3-(6-(Pyrrolidin-2-yl)pyridin-2-yl)propanamide.
-
Outcome : Partial saturation observed, necessitating optimization.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 7.8 Hz, 1H, pyridine-H), 7.75 (t, J = 7.8 Hz, 1H), 3.42 (m, 1H, pyrrolidine-H), 2.92 (s, 6H, N(CH3)2).
-
HRMS (ESI+) : m/z calc. for C15H22N3O [M+H]+: 268.1764; found: 268.1766.
Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
Stability of Organolithium Intermediates
-
Issue : Decomposition at temperatures > -50°C.
-
Mitigation : Rigorous temperature control (-70°C) and anhydrous conditions.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Organolithium Coupling | 65 | 98 | Moderate | 12,000 |
| Reductive Amination | 55 | 92 | High | 8,500 |
| Catalytic Hydrogenation | 40 | 85 | Low | 15,000 |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its pyrrolidine-substituted pyridine moiety and N,N-dimethylpropanamide side chain. These features influence its solubility, bioavailability, and receptor-binding properties. Below is a comparison with structurally or functionally related compounds:
Comparative Analysis
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Substituent Complexity: The target compound’s pyrrolidine-pyridine core distinguishes it from simpler pyridine derivatives (e.g., 2,2-Dimethyl-N-pyridin-2-yl-propionamide) .
Pharmacological Profile :
- Unlike CPM, a clinically used antihistamine , the target compound lacks reported therapeutic activity. Its role as a synthetic intermediate suggests utility in developing CNS-targeting agents, contrasting with halogenated pyridines used in catalysis or material science .
Functional Group Diversity :
- Sulfonyl and trifluoromethyl groups in CB2 modulators confer metabolic stability and lipophilicity, whereas the target compound’s dimethylpropanamide group balances hydrophilicity and steric bulk.
Biological Activity
N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a pyridine ring , along with a dimethylamino group and a propanamide chain . Its molecular formula is with a molecular weight of approximately 249.34 g/mol. The unique arrangement of these functional groups may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The pyrrolidine and pyridine moieties facilitate binding to specific sites, potentially modulating the activity of these targets. This interaction can lead to various pharmacological effects depending on the biological context.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 6-(pyrrolidin-2-yl)DAPG | Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 | |
| Escherichia coli | <125 | |
| Pseudomonas aeruginosa | 150 |
These results suggest that this compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Anti-inflammatory and Analgesic Effects
The compound has been explored for potential anti-inflammatory and analgesic properties. Its mechanism may involve the modulation of inflammatory pathways through inhibition of specific enzymes or receptors associated with pain and inflammation .
Research Findings
Several studies have investigated the biological activity of this compound or related compounds:
- Study on Antimicrobial Activity : A study assessed the antibacterial effects of pyrrolidine derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria .
- Pharmacological Evaluation : Another research focused on the pharmacological profiles of similar compounds, highlighting their potential as therapeutic agents in treating infections and inflammatory diseases .
- Chemical Synthesis and Applications : The synthesis methods for this compound have been optimized for both laboratory and industrial applications, emphasizing its versatility in drug development .
Case Study 1: Antibacterial Efficacy
In vitro tests demonstrated that derivatives of pyrrolidine exhibited varying degrees of antibacterial activity against common pathogens. The study concluded that structural modifications could enhance antimicrobial potency, suggesting that this compound might be optimized for improved efficacy .
Case Study 2: Inhibition of PI3K Pathway
Research indicated that similar compounds could inhibit the PI3K pathway, which is crucial in cancer cell proliferation. This suggests potential applications in oncology for this compound as a therapeutic agent targeting tumor growth .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide?
Answer:
The synthesis typically involves multi-step organic reactions :
- Step 1 : Construct the pyridine-pyrrolidine core via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the pyrrolidine moiety at the 6-position of pyridine .
- Step 2 : Introduce the propanamide group through acylation. For example, react the pyridine intermediate with 3-chloropropanoyl chloride in the presence of a base like LiHMDS (lithium hexamethyldisilazide), followed by dimethylamine substitution to achieve the N,N-dimethyl group .
- Purification : Use column chromatography or recrystallization for high-purity yields (>95%), verified by HPLC .
Advanced: How can computational modeling resolve discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies often arise from differences in assay conditions or target conformations. To address this:
- Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) to predict binding modes to targets like enzymes or GPCRs. Focus on hydrogen-bond interactions between the amide group and catalytic residues, and π-π stacking between the pyridine ring and aromatic amino acids .
- Compare results with molecular dynamics simulations (e.g., GROMACS) to assess stability over 100-ns trajectories. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the pyridine-pyrrolidine scaffold (e.g., aromatic protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) and the N,N-dimethyl group (singlet at δ 2.9–3.1 ppm) .
- FT-IR : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z calculated for C₁₃H₂₀N₃O: 234.1605) .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Answer:
The compound’s solubility is influenced by its amphiphilic structure:
- Co-solvent systems : Use DMSO:water (≤10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Structural analogs : Replace the N,N-dimethyl group with a morpholine ring (increases hydrophilicity) or introduce a PEG linker .
- LogP optimization : Measure partition coefficients via reverse-phase HPLC and adjust substituents (e.g., pyrrolidine methylation) to target logP <3 .
Basic: How do structural analogs of this compound differ in biological activity?
Answer:
Key analogs and their properties:
Advanced: What experimental designs validate the compound’s mechanism of action in cancer biology?
Answer:
- Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the compound (e.g., apoptosis, cell migration) .
- CRISPR/Cas9 knockout : Validate target engagement by knocking out suspected receptors (e.g., EGFR) and assessing activity loss .
- In vivo xenograft models : Administer the compound at 10–50 mg/kg (oral or IP) and measure tumor volume reduction over 21 days. Pair with PET imaging for real-time pharmacokinetics .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : Store at –20°C under argon to prevent oxidation of the pyrrolidine ring .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Use LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
- Systematic substitution : Synthesize derivatives with modified pyrrolidine (e.g., fluorination) or pyridine (e.g., chloro substitution) rings. Test in enzyme inhibition assays .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. Prioritize substituents with favorable contour maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
